molecular formula C10H9NO4 B14842191 5-Cyclopropoxy-3-formylpicolinic acid

5-Cyclopropoxy-3-formylpicolinic acid

Cat. No.: B14842191
M. Wt: 207.18 g/mol
InChI Key: PTVADEVNNHNGHH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-formylpicolinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 5-position and a formyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-formylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by formylation. The reaction conditions typically involve the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The formylation step can be carried out using formic acid or a formylating agent such as N,N-dimethylformamide dimethyl acetal.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-3-formylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-Cyclopropoxy-3-carboxypicolinic acid.

    Reduction: 5-Cyclopropoxy-3-hydroxymethylpicolinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-3-formylpicolinic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-formylpicolinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways and targets involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-3-formylpicolinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-cyclopropyloxy-3-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-6-3-8(15-7-1-2-7)4-11-9(6)10(13)14/h3-5,7H,1-2H2,(H,13,14)

InChI Key

PTVADEVNNHNGHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(=O)O)C=O

Origin of Product

United States

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